Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O5S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications .
Preparation Methods
The synthesis of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones
Scientific Research Applications
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonyloxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on various biological and chemical pathways .
Comparison with Similar Compounds
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(methylsulfonyloxy)-1-azetanecarboxylate: Similar in structure but lacks the cyano group.
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar but has a hydroxy group instead of the methanesulfonyloxy group.
Tert-butyl 3-cyano-3-(2-chloroethyl)azetidine-1-carboxylate: Similar but has a chloro group instead of the methanesulfonyloxy group
These comparisons highlight the unique functional groups present in this compound, which contribute to its distinct chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSYLNGSCNBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.